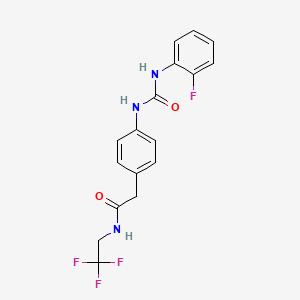![molecular formula C23H17F3N2S B2722247 4,5-diphenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-imidazole CAS No. 339277-11-1](/img/structure/B2722247.png)
4,5-diphenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4,5-diphenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-imidazole” is a chemical compound with the molecular formula C23H17F3N2S . It has an average mass of 410.455 Da and a monoisotopic mass of 410.106445 Da .
Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Wissenschaftliche Forschungsanwendungen
Novel Synthetic Methodologies
Researchers have developed innovative synthetic routes to create imidazole derivatives, including those structurally related to "4,5-diphenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-imidazole". For instance, the "β–Cyclodextrin–Propyl Sulfonic Acid Catalysed One-Pot Synthesis" presents a solvent-free method using β-cyclodextrin-propyl sulfonic acid as a catalyst, highlighting an efficient approach to synthesizing tetrasubstituted imidazoles with potential local anesthetic effects (Yan Ran, Ming Li, & Zongren Zhang, 2015). Similarly, the "Design of ionic liquid 1,3-disulfonic acid imidazolium hydrogen sulfate as a dual-catalyst" showcases an innovative ionic liquid catalyst for the multi-component synthesis of tetrasubstituted imidazoles, demonstrating the utility of ionic liquids in organic synthesis (M. Zolfigol et al., 2013).
Biological Activities
The exploration of biological activities is a significant area of research for imidazole derivatives. The "CAN catalyzed one-pot synthesis and docking study" reveals the antifungal potential of novel substituted imidazole coupled 1,2,4-triazole-5-carboxylic acids, highlighting their effectiveness against Candida albicans and suggesting a pathway for developing new antifungal agents (A. P. Nikalje et al., 2015). This indicates the therapeutic potential of imidazole derivatives in addressing fungal infections.
Advanced Materials
Imidazole derivatives have been utilized in the creation of advanced materials, such as in the "Synthesis of soluble and thermally stable polyimides". This research introduces polyimides derived from unsymmetrical diamine containing the triaryl imidazole pendent group, showcasing their excellent solubility and thermal stability, which could be advantageous for high-performance polymer applications (M. Ghaemy & R. Alizadeh, 2009). Such materials are promising for various industrial applications, including coatings, films, and composites, due to their unique chemical and physical properties.
Wirkmechanismus
Target of Action
The primary target of the compound 4,5-diphenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-imidazole is the enzyme α-glucosidase . This enzyme is a carbohydrate-hydrolyzing enzyme that catalyzes the cleavage of poly- and disaccharides to glucose .
Mode of Action
The compound this compound interacts with α-glucosidase by inhibiting its activity . This interaction results in a decrease in the postprandial blood glucose level . The compound forms a hydrogen bond with Thr307 and a π-anion with Glu304 .
Biochemical Pathways
The inhibition of α-glucosidase by this compound affects the carbohydrate digestion pathway . This results in a decrease in the breakdown of poly- and disaccharides to glucose, thereby reducing the postprandial blood glucose level .
Pharmacokinetics
Imidazole derivatives are generally known for their broad range of chemical and biological properties, which make them important synthons in the development of new drugs .
Result of Action
The molecular effect of the action of this compound is the inhibition of α-glucosidase, leading to a decrease in the breakdown of poly- and disaccharides to glucose . This results in a decrease in the postprandial blood glucose level .
Eigenschaften
IUPAC Name |
4,5-diphenyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F3N2S/c24-23(25,26)19-13-7-8-16(14-19)15-29-22-27-20(17-9-3-1-4-10-17)21(28-22)18-11-5-2-6-12-18/h1-14H,15H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNRSMMWWWQPMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)SCC3=CC(=CC=C3)C(F)(F)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-methoxyphenethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2722167.png)

![N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide](/img/structure/B2722175.png)
![N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2722177.png)
![4-[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethoxy]benzaldehyde](/img/structure/B2722178.png)
![3-methoxy-N-(thieno[2,3-d]pyrimidin-4-yl)-2-naphthamide](/img/structure/B2722179.png)
![N-(4-fluorobenzyl)-2-(6-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2722180.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2722182.png)
![3,5-dichloro-N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2722184.png)


![2-(2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2722187.png)